molecular formula C21H20O6 B014805 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein CAS No. 250252-71-2

7-O-[2-(1,3-Dioxanyl)ethyl]daidzein

Cat. No.: B014805
CAS No.: 250252-71-2
M. Wt: 368.4 g/mol
InChI Key: LIMBZXDUHRQLDR-UHFFFAOYSA-N
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Description

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one is a synthetic organic compound with the molecular formula C21H20O6. It is a derivative of chromen-4-one, featuring a dioxane ring and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyphenyl group to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that are critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one: Similar structure but with a methoxy group instead of a hydroxy group.

    7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-chlorophenyl)chromen-4-one: Similar structure but with a chloro group instead of a hydroxy group.

    7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-nitrophenyl)chromen-4-one: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one imparts unique properties, such as enhanced antioxidant activity and potential therapeutic effects, which may not be observed in its analogs with different substituents .

Properties

IUPAC Name

7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBZXDUHRQLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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